molecular formula C5H8N2O B13618165 (S)-1-(1H-Imidazol-2-yl)ethan-1-ol

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol

Cat. No.: B13618165
M. Wt: 112.13 g/mol
InChI Key: SQFWQHCKCDSOJK-BYPYZUCNSA-N
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Description

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is a chiral compound containing an imidazole ring and an ethanol group. This compound is of significant interest in various fields due to its unique chemical structure and properties. The presence of the imidazole ring makes it a versatile molecule in both synthetic and biological chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Imidazol-2-yl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. One common method involves the reduction of the corresponding imidazole ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method is preferred due to its efficiency and environmentally friendly nature. The process typically involves the fermentation of specific microorganisms that can produce the desired compound in high yields.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various imidazole derivatives with different functional groups.

Scientific Research Applications

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections due to its imidazole ring.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-2-yl)ethan-1-ol: The racemic mixture of the compound.

    2-(1H-Imidazol-2-yl)ethanol: A positional isomer with the hydroxyl group on the second carbon.

    1-(1H-Imidazol-4-yl)ethan-1-ol: Another positional isomer with the imidazole ring substituted at the fourth position.

Uniqueness

(S)-1-(1H-Imidazol-2-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or positional isomers. The specific (S)-enantiomer may exhibit higher selectivity and potency in its interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1S)-1-(1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1

InChI Key

SQFWQHCKCDSOJK-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN1)O

Canonical SMILES

CC(C1=NC=CN1)O

Origin of Product

United States

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